molecular formula C11H12N2O2 B3359714 Ethyl 6-amino-1H-indole-4-carboxylate CAS No. 873055-22-2

Ethyl 6-amino-1H-indole-4-carboxylate

Cat. No.: B3359714
CAS No.: 873055-22-2
M. Wt: 204.22 g/mol
InChI Key: IOIPCTASQXMKMV-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Organic Synthesis and Chemical Biology

The indole scaffold is a privileged structure in medicinal chemistry and organic synthesis. nih.gov Its presence in essential biomolecules, such as the amino acid tryptophan and the neurotransmitter serotonin, underscores its fundamental role in biological systems. numberanalytics.comwikipedia.org This has inspired chemists to utilize the indole core as a template for designing novel therapeutic agents. nih.gov

Indole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov For instance, compounds like vincristine, an indole alkaloid, are used in cancer chemotherapy, while indomethacin (B1671933) is a well-known non-steroidal anti-inflammatory drug. nih.govnih.gov The versatility of the indole ring allows for functionalization at multiple positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. nih.govchim.it In organic synthesis, indoles are highly valued as intermediates for constructing more complex molecular architectures, including a wide range of alkaloids and other natural products. byjus.com

Historical Perspective on the Synthesis and Functionalization of Aminoindole Derivatives

The history of indole synthesis is rich, with the Fischer indole synthesis, discovered by Emil Fischer in 1883, being one of the most prominent and enduring methods. numberanalytics.comtcichemicals.comwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an aldehyde or ketone. byjus.comwikipedia.org While historically significant for creating the indole core, the direct introduction of an amino group, particularly onto the benzene (B151609) portion of the indole, required the development of more specialized synthetic strategies.

Early approaches to aminoindoles often involved harsh reaction conditions. For example, the Madelung synthesis, which involves the base-catalyzed cyclization of N-acyl-o-toluidines, required high temperatures. bhu.ac.in The Reissert synthesis provided another pathway, starting from o-nitrotoluene and diethyl oxalate. bhu.ac.in The functionalization to produce aminoindoles typically came after the formation of the indole ring, often through the reduction of a nitro group precursor. This multi-step process, involving nitration followed by reduction, has been a classical method for accessing amino-substituted indoles. nih.gov

Over the last few decades, significant progress has been made in the site-selective functionalization of the indole nucleus. researchgate.net Modern synthetic chemistry has introduced more sophisticated and milder methods, including transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, which allow for the precise installation of amino groups and other functionalities onto the indole scaffold with greater efficiency and control. nih.govnumberanalytics.com These advanced techniques have largely superseded the more classical, often lower-yielding, methods. nih.gov

Overview of Contemporary Research Trajectories for Ethyl 6-amino-1H-indole-4-carboxylate and Related Structures

Contemporary research on this compound and its analogs focuses on its utility as a versatile building block for creating highly functionalized molecules with potential therapeutic applications. The strategic placement of the amino group at the C6 position and the carboxylate at the C4 position makes it a valuable intermediate for generating diverse chemical libraries.

Recent studies have explored the use of similar indole-6-carboxylate esters in the development of receptor tyrosine kinase inhibitors, which are a class of targeted cancer therapies. These investigations highlight the potential of this scaffold in medicinal chemistry. The amino group on the this compound molecule offers a convenient handle for further chemical modification, such as amide bond formation or the construction of new heterocyclic rings fused to the indole core.

Researchers are actively developing novel synthetic routes that utilize such pre-functionalized indoles to streamline the synthesis of complex target molecules. The focus is on creating efficient, atom-economical reactions that can build molecular complexity rapidly. The exploration of this compound in the synthesis of new materials and as a probe for biological processes also represents an emerging area of interest.

Data Tables

Table 1: Physicochemical Properties of this compound This data is based on publicly available chemical information.

PropertyValue
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
CAS Number 53435938

Table 2: Key Historical Methods for Indole Synthesis A summary of classical named reactions for indole ring formation.

Reaction NameYear DiscoveredPrecursorsConditions
Fischer Indole Synthesis 1883Phenylhydrazine (B124118) and an aldehyde or ketoneAcid catalyst (Brønsted or Lewis)
Reissert Synthesis -o-Nitrotoluene and diethyl oxalateBase-catalyzed condensation followed by reductive cyclization
Madelung Synthesis -N-acyl-o-toluidineStrong base and high temperatures

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-amino-1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-5-7(12)6-10-8(9)3-4-13-10/h3-6,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIPCTASQXMKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CNC2=CC(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700822
Record name Ethyl 6-amino-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873055-22-2
Record name Ethyl 6-amino-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 6 Amino 1h Indole 4 Carboxylate and Analogous Aminoindoles

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of Ethyl 6-amino-1H-indole-4-carboxylate reveals several strategic disconnections for its synthesis. The primary bonds for disconnection are typically within the indole (B1671886) ring itself and the bonds connecting the amino and ester functional groups to the aromatic core.

A common strategy involves disconnecting the C2-C3 and N1-C7a bonds of the indole nucleus, which points towards well-established indole syntheses from substituted anilines. For this compound, a logical precursor would be a suitably substituted phenylhydrazine (B124118) and a pyruvate (B1213749) derivative, suggesting a pathway via the Fischer indole synthesis. Alternatively, disconnection at the C3a-C4 and N1-C2 bonds could lead to strategies involving the cyclization of ortho-substituted anilines.

The amino and ester groups can be envisioned as being introduced either before or after the formation of the indole ring. Introducing them beforehand requires the synthesis of a pre-functionalized starting material, such as a substituted aniline (B41778) or phenylhydrazine. Post-functionalization, on the other hand, involves the formation of the indole-4-carboxylate core followed by regioselective introduction of the amino group at the C6 position, often through a nitration and subsequent reduction sequence.

Classical and Contemporary Annulation Reactions for Indole Core Formation

The formation of the indole core is a critical step in the synthesis of this compound and its analogs. A variety of classical and modern annulation reactions are employed for this purpose.

Fischer Indole Synthesis Variations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. byjus.com It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form the indole. byjus.comwikipedia.org

For the synthesis of aminoindoles, a key starting material is a substituted phenylhydrazine. The reaction conditions can be catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride. wikipedia.org A modern variation of this method involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which supports the intermediacy of hydrazones in the classical Fischer synthesis. wikipedia.org Tandem reactions, such as hydroformylation followed by Fischer indole synthesis, have been developed to create diverse tryptamine (B22526) derivatives from amino olefins and aryl hydrazines. nih.gov

Nenitzescu Indole Synthesis and Related Approaches

The Nenitzescu indole synthesis, first reported in 1929, is a powerful method for producing 5-hydroxyindole (B134679) derivatives from the reaction of benzoquinones and β-aminocrotonic esters. wikipedia.orgsynarchive.com The mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org While the classical Nenitzescu synthesis is effective, it has been refined over the years. Studies have shown that the reaction performs best in highly polar solvents, and the use of Lewis acid catalysts can enhance the reaction. wikipedia.org

This method has been extended to synthesize a variety of indole derivatives, including those with applications in pharmaceuticals and materials science. numberanalytics.com The versatility of the Nenitzescu reaction allows for the synthesis of complex indole structures, making it a valuable tool in modern organic synthesis. numberanalytics.comresearchgate.net

Domino and Multicomponent Reaction Strategies

Domino and multicomponent reactions offer efficient and atom-economical pathways to complex indole structures in a single operation. These strategies are highly valued for their ability to rapidly build molecular complexity from simple starting materials.

One notable domino reaction involves the synthesis of functionalized indoles from N-aryl amides and ethyl diazoacetate. acs.org This method provides a concise, single-step route to various indole derivatives. Another approach utilizes a palladium-catalyzed domino reaction to construct tricyclic indole skeletons, which are present in numerous biologically active molecules. nih.gov Furthermore, transition-metal-free domino reactions have been developed for the synthesis of 2-arylindoles from 2-methoxytoluene and nitriles. acs.org These reactions often proceed with high yields and tolerate a wide range of functional groups. acs.org

Reaction Type Starting Materials Key Features Reference(s)
Fischer Indole SynthesisSubstituted phenylhydrazine, aldehyde/ketoneAcid-catalyzed, versatile for various indole derivatives. byjus.comwikipedia.org
Nenitzescu Indole SynthesisBenzoquinone, β-aminocrotonic esterForms 5-hydroxyindoles, often in polar solvents. wikipedia.orgsynarchive.com
Domino ReactionN-aryl amides, ethyl diazoacetateSingle-step synthesis of functionalized indoles. acs.org
Palladium-Catalyzed Domino Reactionortho-iodoacrylamides, internal alkynesConstructs tricyclic indole skeletons. nih.gov

Regioselective Introduction of Amine and Ester Functionalities

The precise placement of amino and ester groups on the indole ring is crucial for the synthesis of this compound. This can be achieved through various regioselective functionalization techniques.

Amination via Post-Functionalization (e.g., Nitration/Azidation-Reduction)

A common and effective strategy for introducing an amino group onto an existing indole ring is through a two-step process of nitration followed by reduction. The nitration of indoles is an electrophilic substitution reaction. youtube.com The position of nitration is highly dependent on the reaction conditions and the substituents already present on the indole ring. For an indole-4-carboxylate, nitration is expected to occur at the C6 position due to the directing effects of the existing ester group.

The nitro group, once introduced, can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This nitration-reduction sequence is a reliable method for the synthesis of aminoindoles.

Recent advancements have also explored direct C-H amination reactions. For instance, a palladium-/copper-catalyzed intermolecular C-H amination of indoles has been developed to produce 2-amino-substituted indoles with excellent regioselectivity. acs.org Similarly, iodine-mediated C2-amination of indoles provides another route to highly substituted 2-aminated indoles. rsc.org

Functionalization Method Reagents Position of Functionalization Key Features Reference(s)
Nitration-ReductionNitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., SnCl₂, H₂/Pd)Typically C6 on an indole-4-carboxylateTwo-step process, reliable for introducing amino groups. youtube.com
Palladium-/Copper-Catalyzed AminationChlorosulfonamidesC2Direct C-H amination, excellent regioselectivity. acs.org
Iodine-Mediated AminationIodineC2Regioselective, good for highly substituted indoles. rsc.org

Directed C-H Activation and Functionalization Approaches

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering an atom- and step-economical pathway to complex molecules. nih.gov The indole nucleus possesses multiple C-H bonds with varying reactivity, making site-selectivity a significant challenge. chim.it While functionalization typically occurs at the more nucleophilic C2 or C3 positions of the pyrrole (B145914) ring, recent advancements have enabled the selective modification of the less reactive C4–C7 positions on the benzenoid core. nih.govchim.it

This regioselectivity is often achieved by installing a directing group (DG) on the indole nitrogen (N1) or at the C3 position. chim.itresearchgate.net The DG coordinates to a metal catalyst, bringing it into proximity with a specific C-H bond and facilitating its cleavage and subsequent functionalization. A variety of directing groups have been developed to steer reactions to different positions of the indole ring. For instance, bulky N-pivaloyl or N-phosphinoyl groups can direct functionalization to the C7 position, while other groups can facilitate modification at C4, C5, or C6. chim.itresearchgate.netresearchgate.netnih.gov

Several transition metals, including palladium (Pd), rhodium (Rh), and ruthenium (Ru), have been employed in these transformations. chim.itresearchgate.net For example, Rh(III)-catalyzed C-7 amidation of indoles using organic azides has been developed, showcasing the direct introduction of an amino functionality. researchgate.net Similarly, palladium-catalyzed C-H arylations at the C4-position have been achieved using carbonyl groups at C3 as the directing element. nih.gov These methods provide a blueprint for accessing diverse aminoindoles, including precursors to this compound, by targeting the C6-position with an appropriate directing group strategy.

Table 1: Examples of Directed C-H Functionalization on the Indole Ring

Directing Group (Position) Catalyst System Target Position Type of Functionalization Reference
N-Pivaloyl Rhodium (Rh) C7 Alkenylation chim.it
N-Phosphinoyl Palladium (Pd(OAc)₂) C7 Arylation researchgate.net
N-P(O)tBu₂ Copper (Cu) C6 Arylation researchgate.netnih.gov
C3-Formyl Palladium (Pd(II)) C4 Arylation nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The Buchwald-Hartwig amination, specifically, is a premier method for constructing C-N bonds by coupling amines with aryl halides or triflates. wikipedia.org This reaction has been instrumental in synthesizing a vast array of aryl amines, including N-arylindoles and aminoindoles, often with high efficiency and broad functional group tolerance, replacing harsher traditional methods. wikipedia.orgnih.gov

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical, with sterically hindered phosphine (B1218219) ligands like tBuXphos being highly effective. nih.govrsc.org

This methodology is directly applicable to the synthesis of aminoindoles, such as the target compound, by using a corresponding halo-indole as the starting material. For instance, the Buchwald-Hartwig amination has been successfully applied to various unprotected halotryptophans and bromoindoles under aqueous conditions, demonstrating its utility in functionalizing complex biomolecules. rsc.org A plausible synthetic route to this compound would involve the palladium-catalyzed coupling of a primary amine or an ammonia (B1221849) equivalent with Ethyl 6-bromo-1H-indole-4-carboxylate.

Table 2: Buchwald-Hartwig Amination for the Synthesis of Aminoindoles

Aryl Halide Substrate Amine Partner Catalyst System (Catalyst/Ligand) Product Type Reference
5-Bromoindole Aniline L–Pd–G₁ / tBu-XPhos 5-Anilinoindole rsc.org
5-Bromotryptophan Aniline L–Pd–G₁ / tBu-XPhos 5-Anilinotryptophan rsc.org
Bromoindole Derivative Various Amines Pd₂(dba)₃ / F4-1, F4-2, or tBuXphos N-Arylindoles nih.gov

Green Chemistry Principles in Aminoindole Synthesis

The integration of green chemistry principles into synthetic planning aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the context of aminoindole synthesis, this has led to the adoption of cleaner technologies such as microwave-assisted synthesis and the use of environmentally benign solvent systems.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com This non-conventional energy source has been successfully applied to numerous classical indole-forming reactions, including the Fischer, Madelung, and Bischler syntheses. nih.govsciforum.netorganic-chemistry.org The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. sciforum.net For example, a solvent-free Bischler indole synthesis that took hours under conventional conditions was completed in seconds with microwave irradiation, providing good to excellent yields. organic-chemistry.org This acceleration makes MAOS an invaluable tool for the rapid generation of compound libraries and for more sustainable chemical production. nih.gov

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. This can be achieved through solvent-free reactions or by replacing conventional solvents with greener alternatives like ionic liquids (ILs).

Solvent-free, or solid-state, reactions are highly atom-economical and significantly reduce waste. These conditions are often paired with microwave irradiation, which can effectively promote reactions between solid reagents. organic-chemistry.org The microwave-assisted Bischler synthesis of 2-arylindoles from anilines and phenacyl bromides is a prime example of a successful solvent-free method. organic-chemistry.org

Ionic liquids are salts with melting points below 100°C that are valued as green solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. scialert.net In recent years, amino acid ionic liquids (AAILs), derived from renewable biomaterials like amino acids, have gained attention for their enhanced biocompatibility and biodegradability. scialert.netutp.edu.my While the direct synthesis of this compound in ILs is not extensively documented, these solvents have shown promise in related fields like peptide synthesis, where they can improve the solubility of reagents and influence reaction outcomes. nih.gov

Biocatalysis leverages enzymes to perform chemical transformations with exceptional selectivity (chemo-, regio-, and enantio-) under mild, aqueous conditions, making it an inherently green technology. mdpi.comresearchgate.net While a specific enzyme for the direct synthesis of this compound may not be established, biocatalytic methods are highly relevant for the synthesis of analogous aminoindoles and their precursors.

Enzyme classes such as transaminases and imine reductases are widely used in the pharmaceutical industry to produce chiral amines, which are critical building blocks for many drugs. mdpi.com These enzymes offer a sustainable alternative to transition-metal catalysis for installing amine functionalities. mdpi.com Furthermore, other enzymes have been shown to modify the indole core itself. For instance, certain metalloenzymes can catalyze the oxidation of indoles to produce oxindoles. researchgate.net The application of directed evolution can further tailor enzymes to achieve desired activities and stabilities, opening future possibilities for the biocatalytic production of complex functionalized indoles. mdpi.com

Table of Compounds

Compound Name
This compound
Ethyl 6-bromo-1H-indole-4-carboxylate
5-Bromoindole
5-Bromotryptophan
Aniline
5-Anilinoindole
5-Anilinotryptophan
tBuXphos
2-Arylindoles
Phenacyl bromides

Chemical Reactivity and Mechanistic Investigations of Ethyl 6 Amino 1h Indole 4 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is inherently electron-rich and highly susceptible to electrophilic aromatic substitution (EAS). researchgate.net The regioselectivity of these reactions is predominantly governed by the electronic effects of the substituents on the ring. For indoles, electrophilic attack typically occurs at the C3 position, as this pathway preserves the aromaticity of the benzene (B151609) ring in the cationic Wheland intermediate. stackexchange.comic.ac.uk

In the case of Ethyl 6-amino-1H-indole-4-carboxylate, the directing effects of the amino and carboxylate groups must be considered:

Amino Group (-NH2) at C6: The amino group is a powerful activating group due to the lone pair of electrons on the nitrogen, which can be delocalized into the aromatic system. rsc.orgchemistrysteps.com It is a strong ortho-, para-director. rsc.org Therefore, it strongly activates the C5 and C7 positions for electrophilic attack.

Ethyl Carboxylate Group (-COOEt) at C4: The ester group is a deactivating group, withdrawing electron density from the ring. It acts as a meta-director.

The combined influence of these two groups suggests that the positions most activated towards electrophilic attack would be C5 and C7, which are ortho and para to the strongly activating amino group. The inherent reactivity of the C3 position of the indole nucleus is also a significant factor. The precise outcome of an EAS reaction would likely depend on the specific electrophile and reaction conditions, with potential for substitution at the C3, C5, or C7 positions. For instance, direct nitration or halogenation of highly activated anilines can be difficult to control, sometimes leading to multiple substitutions or oxidation. msu.edulibretexts.org

Nucleophilic Reactivity of the Amino and Ester Moieties

The amino and ester functional groups on the this compound molecule provide sites for nucleophilic reactions.

Reactivity of the Amino Group: The primary aromatic amino group is nucleophilic and can undergo a variety of reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often used to protect the amino group or modulate its activating effect. libretexts.orgslideshare.net

Alkylation and Arylation: Reaction with alkyl or aryl halides, though polyalkylation can be an issue. slideshare.net

Diazotization: Reaction with nitrous acid at low temperatures (0-5°C) to form a diazonium salt. slideshare.net This intermediate is highly versatile and can be substituted by a wide range of nucleophiles. At higher temperatures, this reaction typically yields a phenol. slideshare.net

Reaction with Aldehydes and Ketones: Condensation to form Schiff bases (imines). slideshare.net

Reactivity of the Ethyl Ester Group: The ester group is susceptible to nucleophilic acyl substitution. The reactivity is generally lower than that of acid chlorides or anhydrides but greater than amides. msu.eduyoutube.com

Hydrolysis (Saponification): Reaction with a base (like NaOH) or acid to yield the corresponding carboxylic acid and ethanol. msu.edulibretexts.org

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to form a different ester.

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine to produce an amide. msu.edu

Reaction with Grignard Reagents: Addition of two equivalents of an organometallic reagent like a Grignard reagent to yield a tertiary alcohol. msu.edu

Table 1: Potential Reactions of the Amino and Ester Moieties

Functional GroupReaction TypeReagent(s)Expected Product
Amino (-NH2)AcylationAcetyl chloride, Pyridine (B92270)6-Acetamido-1H-indole-4-carboxylate
DiazotizationNaNO2, HCl (0-5°C)6-Diazonium-1H-indole-4-carboxylate salt
Schiff Base FormationBenzaldehyde6-(Benzylideneamino)-1H-indole-4-carboxylate
SulfonylationBenzenesulfonyl chloride6-(Phenylsulfonamido)-1H-indole-4-carboxylate
Ester (-COOEt)Hydrolysis (Saponification)NaOH, H2O then H+6-Amino-1H-indole-4-carboxylic acid
AminolysisAmmonia (NH3)6-Amino-1H-indole-4-carboxamide
ReductionLiAlH4(6-Amino-1H-indol-4-yl)methanol

Metal-Catalyzed Transformations and Their Mechanistic Pathways

Transition-metal catalysis offers powerful tools for the C-H functionalization of indole scaffolds, enabling the formation of C-C and C-X bonds with high efficiency and selectivity.

Ruthenium-Catalyzed C-H Alkenylation

Ruthenium catalysts are effective for the direct alkenylation of indoles. These reactions often proceed via C-H activation. The regioselectivity can be controlled by directing groups within the substrate. For instance, an ester group can direct the catalyst to a specific position. researchgate.netnih.gov A plausible mechanism involves the coordination of the ruthenium catalyst to the indole derivative, followed by C-H metalation to form a metallacycle intermediate. nih.gov Subsequent coordination of an alkene, insertion, and β-hydride elimination yields the alkenylated product and regenerates the active catalyst. nih.govbeilstein-journals.org In some cases, a weakly coordinating carboxylic acid group at the C4 position has been used to direct Ru(II)-catalyzed alkenylation to the C5 position. nih.gov

Rhodium-Catalyzed C-H Functionalization

Rhodium complexes are widely used for various C-H functionalization reactions on indoles due to their high reactivity and selectivity. researchgate.net Depending on the catalyst, directing group, and reaction conditions, functionalization can be directed to the C2, C3, C4, C6, or C7 positions. researchgate.netacs.orgsnnu.edu.cn

For example, Rh(II) catalysts can react with diazo compounds to form rhodium-carbene intermediates, which then undergo C-H insertion into the indole nucleus, typically at the C3 position, to yield α-indolyl acetates. nih.gov Mechanistic studies suggest these reactions can proceed through a rhodium-ylide intermediate. nih.govacs.org In other systems, directing groups such as a pyridyl or pyrimidyl group on the indole nitrogen can direct Rh(III) catalysts to achieve C2-alkynylation. acs.org Substrate-controlled regioselectivity has also been observed, where hydrogen bonding between the indole N-H and the catalyst ligand can direct alkylation to the C6 position. snnu.edu.cn

Palladium-Catalyzed C-H Activation and Coupling

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been extensively applied to the C-H functionalization of indoles. nih.govchemrxiv.org The regioselectivity of these reactions is often controlled by a directing group on the indole nitrogen. researchgate.netacs.org

The general mechanism for Pd(II)-catalyzed C-H alkenylation often involves an electrophilic palladation step. nih.gov This can proceed through either an "alkene activation" pathway, where the Pd(II) catalyst coordinates to the alkene followed by nucleophilic attack from the indole, or an "indole activation" pathway, where the Pd(II) catalyst first undergoes an electrophilic attack on the indole. nih.gov The resulting σ-alkyl palladium complex then undergoes syn-β-hydride elimination to give the final product and a Pd(0) species, which is reoxidized to Pd(II) to complete the catalytic cycle. nih.gov Directing groups, such as a phosphinoyl group, have been successfully employed to direct C-H arylation to the normally less reactive C7 position. researchgate.netacs.org

Table 2: Overview of Metal-Catalyzed C-H Functionalization of Indoles

Metal CatalystReaction TypeTypical Position of FunctionalizationKey Mechanistic Feature
Ruthenium (Ru)C-H AlkenylationC3, C5Formation of a six-membered ruthenacycle intermediate with an ester directing group. nih.gov
Rhodium (Rh)C-H Alkylation/AlkynylationC2, C3, C6, C7Formation of metal-carbene intermediates; directing group or substrate control. snnu.edu.cnnih.gov
Palladium (Pd)C-H Arylation/AlkenylationC2, C3, C7Electrophilic palladation via directing group assistance. nih.govresearchgate.net

Photochemical Reactivity and Energy Transfer Processes

The indole chromophore is known for its rich photophysics and photochemistry. rsc.org Indole and its derivatives exhibit strong fluorescence and can be used as fluorescent probes. nih.gov The photochemical properties are highly dependent on the molecular structure and the surrounding environment. utwente.nl

Upon absorption of UV light, the indole nucleus can be excited to a singlet excited state. From this state, it can decay back to the ground state via fluorescence or undergo intersystem crossing to a triplet state, which can lead to phosphorescence. The amino group, being an electron-donating group, can influence the energy levels and photophysical properties of the indole ring.

The N-H bond of the indole ring is known to be photochemically active and can undergo fission upon photolysis. researchgate.net Furthermore, indole derivatives can participate in photo-induced electron transfer (PET) processes. nih.gov For instance, tryptophan, an indole-containing amino acid, can generate reactive oxygen species (ROS) upon photoirradiation. nih.gov The photochemical reactivity of N-benzoylindoles has been shown to result in efficient photocyclization to form indolinyl compounds. nih.gov This suggests that this compound could potentially undergo various photochemical transformations, including radical reactions initiated by photo-induced electron transfer or N-H bond cleavage.

Acid-Base Properties and Protonation Equilibria of the Indole and Amino Groups

The chemical structure of this compound incorporates two primary functional groups with distinct acid-base properties: the amino group (-NH₂) at the 6-position and the pyrrole-like nitrogen within the indole ring (1H). The protonation and deprotonation equilibria of these sites are significantly influenced by the electronic effects of the substituents on the indole scaffold, namely the electron-donating amino group and the electron-withdrawing ethyl carboxylate group.

Acidity of the Indole N-H Group

The N-H proton of the indole ring is weakly acidic due to the delocalization of the resulting negative charge of the conjugate base across the aromatic system. quimicaorganica.orgquimicaorganica.org For the parent indole molecule, the pKa is approximately 17 in aqueous solution. quimicaorganica.org The acidity of this proton in this compound is modulated by the competing electronic effects of the substituents.

The ethyl carboxylate group at the 4-position acts as an electron-withdrawing group through resonance and inductive effects, which stabilizes the indolide anion and thereby increases the acidity of the N-H proton (lowering its pKa). Conversely, the amino group at the 6-position is an electron-donating group, which would typically decrease acidity by destabilizing the conjugate base. Given the positions and nature of these groups, the electron-withdrawing character of the ester is expected to have a notable influence, likely rendering the N-H proton of this compound more acidic than that of unsubstituted indole.

Table 1: Acidity of Indole N-H and Related Compounds
CompoundFunctional GroupSolventpKaReference
IndoleN-HWater~17 quimicaorganica.org
IndoleN-HDMSO21.0 wikipedia.org
This compoundN-HAqueous (Predicted)<17N/A

Basicity of the 6-Amino Group and Indole Ring

The basicity of this compound is primarily associated with the lone pair of electrons on the nitrogen of the 6-amino group. Aromatic amines, such as aniline (B41778), are generally weak bases because the nitrogen lone pair is delocalized into the π-system of the aromatic ring. wikipedia.orglibretexts.org The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6. wikipedia.orgalfa-chemistry.comvcalc.com

In the case of this compound, the basicity of the 6-amino group is expected to be considerably lower than that of aniline. This is due to the significant electron-withdrawing effect exerted by the entire indole-4-carboxylate system. This effect reduces the electron density on the amino nitrogen, making the lone pair less available for protonation. journaleras.comresearchgate.net Studies on substituted anilines consistently show that electron-withdrawing groups decrease basicity. researchgate.netjournaleras.com

Table 2: Basicity of the Amino Group and Related Compounds (Expressed as pKa of the Conjugate Acid)
CompoundProtonated GroupSolventpKa (of conjugate acid)Reference
Aniline-NH₃⁺Water4.6 wikipedia.orgalfa-chemistry.com
4-Nitroaniline-NH₃⁺Water1.0 utexas.edu
IndoleC3-H⁺Water-3.6 wikipedia.org
This compound6-NH₃⁺Aqueous (Predicted)<4.6N/A

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 6 Amino 1h Indole 4 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While specific NMR data for Ethyl 6-amino-1H-indole-4-carboxylate is not extensively published, the spectral data of its close analogue, Mthis compound , offers significant insight. The substitution of the methyl group with an ethyl group is expected to introduce characteristic signals for the ethyl moiety (a quartet for the -CH₂- group and a triplet for the -CH₃ group) while minimally affecting the chemical shifts of the indole (B1671886) ring protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their local electronic environments. For the indole core of this compound, the following proton signals are anticipated, based on data from related structures nih.gov:

A broad singlet for the N-H proton of the indole ring, typically in the downfield region.

Singlets or doublets for the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings of the indole nucleus. The amino group at the 6-position and the carboxylate at the 4-position will influence the chemical shifts of the H-5 and H-7 protons.

Signals corresponding to the ethyl ester group: a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state. Key expected signals for this compound include:

A signal for the carbonyl carbon of the ester group, typically in the range of 165-175 ppm.

Signals for the aromatic carbons of the indole ring. The carbon atoms attached to the nitrogen and the amino group (C-6 and C-7a) and the carboxylate group (C-4) will have distinct chemical shifts.

Signals for the ethyl group carbons: one for the methylene carbon (-OCH₂-) and one for the methyl carbon (-CH₃).

A study on Methyl 6-(dibenzylamino)-1H-indole-4-carboxylate provides further comparative data, showing the expected downfield shift of the carbonyl carbon and the chemical shifts of the indole ring carbons. nih.gov

2D NMR Spectroscopy

To definitively assign all proton and carbon signals and to confirm the connectivity, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogues)

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H~10.5-11.5 (br s)-
C2-H~7.0-7.2 (t)~101-103
C3-H~6.7-6.9 (t)~125-127
C4-~119-121
C5-H~7.3-7.5 (d)~111-113
C6-~144-146
C7-H~6.9-7.1 (d)~101-103
NH₂Broad singlet-
C=O-~167-169
-OCH₂CH₃Quartet~60-62
-OCH₂CH₃Triplet~14-16

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are commonly used for polar molecules like aminoindole derivatives.

For This compound , HRMS would be expected to yield a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₁H₁₃N₂O₂⁺. This precise mass measurement allows for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation. Expected fragmentation pathways for this compound would include:

Loss of the ethoxy group (-OC₂H₅) from the ester.

Decarbonylation (loss of CO).

Cleavage of the amino group.

Analysis of a related compound, 6-Amino-4-cyanoindole-2′-deoxyribonucleoside , by HRMS-ESI⁺ showed the calculated m/z for [M+H]⁺ to be 274.1186, with the found value being 274.1176, demonstrating the accuracy of this technique. nih.gov

Table 2: HRMS Data for a Related Indole Derivative

CompoundIonization ModeCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
6-Amino-4-cyanoindole-2′-deoxyribonucleosideESI⁺274.1186274.1176 nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the indole ring and the amino group.

C=O stretching: A strong, sharp band around 1680-1720 cm⁻¹ for the carbonyl group of the ethyl ester.

C-N stretching: Bands in the region of 1200-1350 cm⁻¹.

C-O stretching: Bands associated with the ester linkage.

Aromatic C-H and C=C stretching: Signals in the aromatic region of the spectrum.

FT-IR analysis of a related spiropyran containing an indole carboxylic acid moiety showed characteristic peaks for C=O stretching at 1660 cm⁻¹. mdpi.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often give strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the indole ring and the C=C bonds.

Electronic Spectroscopy: UV-Visible and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy probe the electronic transitions within a molecule and provide insights into its conjugation and electronic structure.

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of this compound is expected to be influenced by the extended π-system of the indole ring, with the amino and carboxylate groups acting as auxochromes. These substituents are likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. A study on indole-3-carboxylic acid reported an absorption spectrum in the range of 200-600 nm. researchgate.net Another study on an indole-5-carboxamide derivative showed absorption below 350 nm. mdpi.com

Fluorescence Spectroscopy

Many indole derivatives are known to be fluorescent. The fluorescence emission spectrum is typically red-shifted from the absorption spectrum (Stokes shift). The quantum yield and fluorescence lifetime are important parameters that characterize the emission properties. Research on fluorescent indole nucleoside analogues has demonstrated that substitutions on the indole ring significantly impact their photophysical properties, including their Stokes shift and quantum yield. nih.gov

Table 3: Photophysical Data for Related Indole Derivatives

CompoundAbsorption λmax (nm)Emission λmax (nm)Reference
Indole-5-carboxamide derivative< 350330 - 580 mdpi.com
Indole-3-carboxylic acid200 - 600Not Reported researchgate.net

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound has not been reported, analysis of related indole derivatives provides valuable insights into the expected solid-state behavior. For instance, the crystal structure of ethyl 1H-indole-2-carboxylate revealed a nearly planar molecule with a herringbone packing pattern. mdpi.com A key feature was the formation of hydrogen-bonded dimers through O···H-N interactions between the indole N-H group and the keto oxygen atom. mdpi.com

For this compound, similar intermolecular hydrogen bonding would be expected. The presence of the 6-amino group introduces an additional hydrogen bond donor, potentially leading to more complex and robust hydrogen-bonding networks, such as chains or sheets, which would significantly influence the crystal packing and physical properties of the solid. The planarity of the indole ring and the conformation of the ethyl ester group would also be definitively established through X-ray analysis.

Derivatization Strategies and Synthesis of Novel Analogs of Ethyl 6 Amino 1h Indole 4 Carboxylate

Modification of the Carboxylate Moiety: Esterification, Amidation, and Hydrolysis

The ethyl carboxylate group at the C4 position is a primary site for chemical transformation, allowing for its conversion into other esters, amides, or the corresponding carboxylic acid through hydrolysis.

Esterification and Transesterification: The ethyl ester can be converted to other esters, such as a methyl ester, through transesterification reactions, for instance, by using sodium methoxide (B1231860) in methanol. mdpi.com Conversely, the parent carboxylic acid, obtained via hydrolysis, can be re-esterified. A common laboratory method involves activating the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which is then reacted with the desired alcohol to yield the target ester. nih.gov

Amidation: The conversion of the carboxylate to an amide is typically achieved in a two-step sequence. First, the ethyl ester is hydrolyzed to 6-amino-1H-indole-4-carboxylic acid. This carboxylic acid is then coupled with a primary or secondary amine. Standard coupling reagents are employed to facilitate this reaction, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.gov This method is broadly applicable for creating a wide range of amide derivatives from various indole (B1671886) carboxylic acids and amines. researchgate.netarkat-usa.orgnih.gov

Hydrolysis: The ester can be readily hydrolyzed to its corresponding carboxylic acid, 6-amino-1H-indole-4-carboxylic acid. This reaction is typically performed under basic conditions, for example, by using aqueous potassium hydroxide (B78521) (KOH) in a solvent like acetone (B3395972), followed by acidification to precipitate the carboxylic acid product. mdpi.comnih.gov This hydrolysis is a critical step, as the resulting carboxylic acid is a key intermediate for synthesizing amide derivatives and other analogs.

Table 1: Examples of Carboxylate Moiety Modifications on Indole Scaffolds
Reaction TypeStarting Material (General)ReagentsProduct (General)Reference
HydrolysisIndole Ethyl EsterKOH, H₂O/AcetoneIndole Carboxylic Acid mdpi.comnih.gov
EsterificationIndole Carboxylic Acid1. SOCl₂ 2. Alcohol (e.g., Ethanol)Indole Ethyl Ester nih.gov
AmidationIndole Carboxylic AcidAmine, EDC, HOBt, DIPEAIndole Carboxamide nih.govnih.gov
TransesterificationIndole Ethyl EsterNaOMe, MethanolIndole Methyl Ester mdpi.com

Functionalization at the Indole Nitrogen (N1): Alkylation and Acylation

The nitrogen atom of the indole ring (N1) is another key site for derivatization. Its functionalization through alkylation or acylation can significantly alter the molecule's properties.

Alkylation: N1-alkylation requires the deprotonation of the indole nitrogen with a base to form an indole anion, which then acts as a nucleophile. mdpi.comnih.gov Common conditions include the use of potassium carbonate (K₂CO₃) and an appropriate alkyl halide in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com Alternatively, bases such as potassium hydroxide in acetone can be effective. nih.gov The reaction of aminoindoles with DMF-dialkoxyacetals under microwave irradiation also provides a convenient route to N1-alkylated products. rsc.orgnih.gov

Acylation: The indole nitrogen can be acylated to introduce an acyl group. A standard procedure involves reacting the indole with an acylating agent like acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270). nih.gov The electron-withdrawing nature of the carboxylate group on the indole ring can increase the acidity of the N-H proton, facilitating its removal and subsequent reaction with an acylium ion. nih.gov

Table 2: Examples of N1-Functionalization of Indole Esters
Reaction TypeIndole SubstrateReagentsProductReference
AlkylationEthyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylateAlkyl halide, K₂CO₃, NaI, DMFEthyl 1-alkyl-4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate mdpi.com
AcylationEthyl 1H-indole-3-carboxylateAcetic anhydride, PyridineEthyl 1-acetyl-1H-indole-3-carboxylate nih.gov
AlkylationEthyl indol-2-carboxylateAllyl bromide, aq. KOH, AcetoneEthyl 1-allyl-1H-indole-2-carboxylate mdpi.comnih.gov

Transformations of the Amino Group: Acylation, Carbamyation, and Condensation Reactions

The 6-amino group provides a nucleophilic handle for a variety of chemical transformations, leading to the formation of amides, ureas (carbamides), and imines.

Acylation: The exocyclic amino group can be readily acylated by reacting it with an acyl chloride or a carboxylic anhydride under basic conditions. This reaction forms an amide linkage, for example, yielding a 6-acetamido derivative.

Carbamoylation (Urea Formation): The amino group can react with isocyanates to form N-substituted ureas. For instance, N-amination of an indole intermediate followed by reaction with an aryl isocyanate in a solvent like pyridine can produce the corresponding N-aminoindole ureas in good yields. researchgate.net

Condensation Reactions: The 6-amino group can undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). unizin.org These imine intermediates can be further modified, for example, through reduction to form secondary amines or used in cyclization reactions to build fused heterocyclic rings. The reaction often involves the in-situ formation of the Schiff base, followed by a subsequent nucleophilic attack. researchgate.net

Introduction of Diverse Substituents onto the Indole Aromatic Ring

The benzene (B151609) portion of the indole nucleus can be functionalized with a variety of substituents, which is often achieved either by direct substitution on the indole ring or by utilizing a pre-substituted precursor during the ring's synthesis.

Direct Substitution: Electrophilic aromatic substitution reactions can introduce functional groups onto the electron-rich indole ring. For example, iodination of an indole-2-carboxylate (B1230498) has been achieved using iodine monochloride in acetic acid to furnish a 7-iodo derivative. mdpi.com

Synthesis from Substituted Precursors: A powerful strategy involves constructing the indole ring from starting materials that already contain the desired substituents. Classic methods like the Fischer, Reissert, and Larock indole syntheses allow for the incorporation of a wide range of functionalities. rsc.orgnih.gov For example, a 6-hydroxy-indole derivative was synthesized via a multi-step sequence starting from methyl 3,5-dinitro-o-toluate, employing a modified Reissert indole synthesis. nih.gov Similarly, a 6-methoxyindole-2-carboxylate was prepared via a Japp–Klingmann reaction starting from m-anisidine. rsc.orgnih.gov Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, also provide a route to introduce amino groups at specific positions on the indole ring. nih.gov

Table 3: Examples of Aromatic Ring Substitution on Indole Scaffolds
Substitution StrategyReaction/MethodExample PrecursorResulting SubstituentReference
Direct SubstitutionElectrophilic IodinationEthyl 4-(benzyloxy)-1H-indole-2-carboxylate7-Iodo mdpi.com
Synthesis from PrecursorReissert Indole SynthesisMethyl 3,5-dinitro-o-toluate6-Hydroxy nih.gov
Synthesis from PrecursorJapp–Klingmann Reactionm-Anisidine6-Methoxy rsc.orgnih.gov
Cross-CouplingBuchwald-Hartwig AminationEthyl 3-bromo-1H-indole-2-carboxylate3-Amino nih.gov

Synthesis of Fused Heterocyclic Systems Utilizing the Indole Scaffold

The functional groups of ethyl 6-amino-1H-indole-4-carboxylate serve as strategic anchor points for the construction of fused polycyclic systems. The combination of the amino group with the reactive positions on the indole nucleus (e.g., C5, C7, or N1) allows for annulation reactions with bifunctional reagents to create novel heterocyclic architectures.

Indole derivatives are common starting materials for synthesizing fused systems such as indolothiazoles, pyrimidoindoles, and 1,2,4-triazinoindoles. researchgate.netmetu.edu.tr For example, isatin-3-thiohydrazone can be reacted with various α,β-bifunctional compounds to generate fused thiadiazole and thiadiazine rings. researchgate.net Similarly, urea (B33335) derivatives prepared from indole precursors can undergo intramolecular cyclization to form the pyrimidoindole skeleton. metu.edu.tr Palladium-catalyzed cascade reactions of functionalized alkynes attached to a pyrrole (B145914) (an indole subunit) have been used to generate complex fused systems like isobenzofuran-fused pyrrolizines. acs.org These strategies highlight the potential of using the amino and carboxylate functionalities of this compound to build new, fused heterocyclic rings, thereby expanding its chemical diversity.

Applications of Ethyl 6 Amino 1h Indole 4 Carboxylate and Its Derivatives in Advanced Chemical Research Excluding Clinical Applications

Role as a Key Building Block in Organic Synthesis and Complex Molecule Construction

The indole (B1671886) scaffold is a privileged structure in chemistry, appearing in numerous natural products and complex synthetic targets. Ethyl 6-amino-1H-indole-4-carboxylate serves as a highly functionalized building block, providing chemists with a strategic starting point for constructing more intricate molecular architectures. bldpharm.comindole-building-block.com The presence of three distinct reactive sites—the indole nitrogen, the aromatic amino group, and the ethyl carboxylate—allows for a wide range of chemical transformations.

The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which in turn can be converted into amides, other esters, or used in coupling reactions. nih.gov The amino group can undergo diazotization, acylation, or alkylation, enabling its incorporation into larger systems or modification of the electronic properties of the indole ring. The indole nitrogen itself can be alkylated or protected to direct reactivity at other positions. mdpi.com

Research has demonstrated the use of the closely related methyl ester, mthis compound, as a key intermediate. For instance, it has been synthesized from 6-nitroindole-4-carboxylic acid and subsequently used as a precursor in the multi-step synthesis of complex fluorescent nucleoside analogues. nih.govresearchgate.net This highlights the compound's utility in preparing highly specialized molecules where the specific arrangement of functional groups on the indole core is critical. Its value lies in its capacity to serve as a foundational element for creating diverse and complex chemical entities for further investigation. chemimpex.com

Development of Fluorescent Dyes and Chemosensors for Molecular Recognition and Sensing in Analytical Chemistry

Indole and its derivatives are known for their intrinsic fluorescence, making them attractive scaffolds for the design of fluorescent probes and chemosensors. mdpi.com The electronic properties of the 6-amino and 4-carboxylate groups on the indole ring can be modulated to fine-tune the photophysical characteristics of new molecules, such as their absorption and emission wavelengths, quantum yields, and sensitivity to their environment.

A significant application in this area is the synthesis of fluorescent nucleoside analogues for use as biochemical research tools. researchgate.net In one study, mthis compound was a crucial intermediate in the creation of novel fluorescent nucleosides. nih.govsemanticscholar.org The amino group of the indole was protected, and the indole nitrogen was coupled to a protected sugar moiety. Subsequent deprotection and hydrolysis of the ester to the corresponding carboxylic acid yielded fluorescent nucleosides with distinct photophysical properties. nih.gov

These synthetic nucleosides, derived from the 6-amino-1H-indole-4-carboxylate core, were designed to have improved characteristics over existing probes. nih.govsemanticscholar.org The strategic placement of the amino and carboxylate groups influences the intramolecular charge transfer (ICT) character of the molecule, which is often key to creating environmentally sensitive probes for detecting changes in polarity, pH, or the presence of specific analytes. The ability to create derivatives from this building block allows for the development of tailored sensors for various applications in analytical chemistry. mdpi.commdpi.com

Table 1: Photophysical Properties of Fluorescent Indole Nucleoside Analogues Derived from 6-amino-1H-indole-4-carboxylate Scaffolds

Compound Description Absorbance Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (nm)
Analogue 3 Methyl 6-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-indole-4-carboxylate 314 438 124
Analogue 4 6-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-indole-4-carboxylic acid 313 440 127

Data sourced from a study on the synthesis and photophysical characterization of fluorescent indole nucleoside analogues. nih.gov

Integration into Functional Materials and Supramolecular Assemblies

The unique chemical and physical properties of indole-containing molecules have led to their exploration in materials science for the creation of functional materials and supramolecular structures.

Functionalized indoles, including indole carboxylates, are valuable precursors for the synthesis of novel polymers. The reactive handles on this compound allow it to be incorporated into polymer backbones or used as a pendant group through polymerization reactions involving the amino or carboxylate functionalities. This can impart specific properties to the resulting material, such as thermal stability, conductivity, or photoluminescence. Research on related compounds, like 6-Amino-1H-indole-7-carboxylic acid ethyl ester, has highlighted their use in developing polymers with enhanced properties for various industrial applications. chemimpex.com The bifunctional nature of the amino and ester groups makes this class of compounds suitable for creating polyamides or polyesters with an indole moiety integrated into their structure.

Indole derivatives are being investigated for their potential in organic electronic materials due to their electron-rich aromatic system, which can facilitate charge transport. The ability to tune the electronic properties of the indole core through substitution makes them promising candidates for components in optoelectronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). While direct integration of this compound into such devices requires further specific research, its structural motifs are relevant. The amino group acts as an electron-donating group, and the carboxylate as an electron-withdrawing group, creating a "push-pull" system that can be advantageous for tuning the energy levels (HOMO/LUMO) of the material to match other components within a device, potentially enhancing charge injection or transport efficiency.

Utilization as Probes and Tools in Biochemical and Mechanistic Studies (In Vitro)

Beyond their role as fluorescent sensors, indole derivatives serve as valuable molecular probes for investigating biological systems at a molecular level, particularly in non-clinical, in vitro settings.

The indole ring is a key recognition element for many proteins. researchgate.net Derivatives of this compound can be designed as molecular probes to study the binding sites and mechanisms of enzymes. By modifying the core structure with reporter groups (like biotin) or reactive moieties, these probes can be used to map enzyme active sites or identify specific protein interactions. researchgate.net For example, biotinylated indoles have been successfully used as bifunctional probes to detect indole-binding proteins and to study enzyme activity, such as that of tryptophanase, in a concentration-dependent manner. researchgate.net

The fluorescent nucleosides synthesized from the methyl ester of the title compound are prime examples of such tools. nih.gov In vitro, these can be incorporated into DNA or RNA strands and used to study the dynamics of nucleic acid-protein interactions, conformational changes in nucleic acids, or the mechanisms of DNA repair enzymes. The fluorescence signal of the indole probe is often sensitive to its local environment, providing real-time information on binding events or structural transitions without the need for radioactive labeling. d-nb.info The specific substitution pattern of this compound provides a unique scaffold that can be further elaborated to create highly specific probes for elucidating complex biochemical pathways. chemimpex.com

Investigation of Protein-Ligand Binding Dynamics

The study of how ligands interact with proteins is fundamental to drug discovery and understanding biological processes. The indole nucleus is a recognized "privileged scaffold" due to its ability to mimic the structure of tryptophan and participate in various non-covalent interactions within protein binding pockets. nih.govnih.gov Research into indole derivatives provides a framework for understanding the potential of this compound in this field.

Indole derivatives are known to form key interactions within the binding sites of numerous proteins. For instance, the indole moiety is highly enriched in the carbohydrate-binding pockets of proteins, suggesting it plays a crucial role in recognition. nih.gov This has been exploited by incorporating indole into DNA aptamers to enable highly specific recognition of protein glycoforms, which differ only in their glycosylation pattern. nih.gov

Furthermore, specific functional groups on the indole ring are critical for modulating binding affinity and specificity. Studies on amino derivatives of indole have produced potent inhibitors of enzymes like isoprenylcysteine carboxyl methyltransferase (Icmt), which is involved in regulating cell growth. nih.gov In these cases, the amino group can form crucial hydrogen bonds or electrostatic interactions with amino acid residues in the protein's active site.

For this compound, the combination of the electron-rich indole ring, the hydrogen-bonding capable amino group at the 6-position, and the carboxylate group at the 4-position offers multiple points of interaction. These functional groups could allow the molecule to anchor within a binding site through a network of hydrogen bonds, pi-stacking, and hydrophobic interactions. While direct studies on this specific molecule are not prevalent, its structural features make it a compelling candidate for screening libraries aimed at discovering new protein ligands and for use as a foundational structure in the development of molecular probes to investigate protein dynamics. mdpi.com

Applications in Corrosion Inhibition Studies

The prevention of metal corrosion is a significant industrial challenge, and organic heterocyclic compounds have emerged as effective, environmentally friendlier inhibitors. Indole and its derivatives are particularly effective due to the presence of nitrogen heteroatoms, aromatic pi-electrons, and other functional groups that facilitate strong adsorption onto metal surfaces, creating a protective barrier against corrosive media. hw.ac.ukresearchgate.net

Research on indole derivatives that are structurally similar to this compound demonstrates their high potential in this application. For example, a study on Ethyl 3-formyl-1H-indol-2-carboxylate (FIC), which also contains an indole nucleus and an ethyl carboxylate group, found it to be an effective corrosion inhibitor for mild steel in a 0.5 M H₂SO₄ solution. nih.govmdpi.com The inhibition efficiency (%EF) was found to increase with the concentration of the inhibitor. nih.gov Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), revealed that these molecules function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov

The high inhibition efficiency of such indole derivatives is attributed to the synergistic effect of the indole ring's pi-electrons and the heteroatoms (N, O) in the functional groups, which serve as active centers for adsorption onto the steel surface. nih.govresearchgate.net The amino and carboxylate groups on this compound would be expected to enhance this adsorption, providing robust protection.

Table 1: Corrosion Inhibition Efficiency of a Related Indole Derivative

The following interactive table shows the inhibition efficiency (%EF) of Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) on mild steel in an acidic environment at various concentrations.

Inhibitor Concentration (ppm)Inhibition Efficiency (%EF)
1069.2
3071.4
5073.0
7074.8
9076.2
Data sourced from a study on mild steel in 0.5 M H₂SO₄. nih.gov

Potential Use in Flavor and Fragrance Chemistry

The parent compound, indole, possesses a famously dualistic olfactory profile. At high concentrations, it has a powerful and often repulsive fecal odor. perfumersworld.comperfumerflavorist.com However, when highly diluted (typically below 0.1%), its character transforms dramatically into a narcotic, floral scent reminiscent of jasmine, tuberose, and orange blossom. perfumerflavorist.comscentspiracy.comamaravati.us This "Dr. Jekyll and Mr. Hyde" nature makes indole an indispensable, high-impact raw material in perfumery for adding radiance, depth, and realism to floral compositions. perfumerflavorist.com

The functional groups on this compound would almost certainly modulate this characteristic scent profile. The introduction of an ethyl carboxylate group is significant, as esters are a class of compounds famous for their fruity and sweet aromas. This could potentially soften the harsh animalic notes of the indole core, even at higher concentrations, while introducing new olfactory facets.

Development as Ligands for Metal Complexes in Catalysis

In the field of catalysis, ligands are crucial molecules that bind to a central metal atom, modifying its electronic properties and steric environment to control its catalytic activity and selectivity. The structure of this compound makes it an excellent candidate for a bidentate ligand. A bidentate ligand is one that can bind to a metal ion through two donor atoms.

In this molecule, the nitrogen atom of the 6-amino group and one of the oxygen atoms of the 4-carboxylate group are perfectly positioned to form a stable six-membered chelate ring with a metal center. nih.gov The formation of such a chelate ring significantly increases the stability of the resulting metal complex compared to complexes with monodentate ligands. Carboxylate groups are well-known to coordinate with metal ions in various modes, including monodentate, bridging, and bidentate chelation. researchgate.netresearchgate.net

The indole ring itself can also participate in coordination, although the primary binding is expected through the amino and carboxylate functionalities. preprints.orgmdpi.com Metal complexes synthesized from ligands containing both amine and carboxylate groups have been successfully used in a variety of catalytic reactions, including oxidation, polymerization, and carbon-carbon bond-forming reactions. nih.govresearchgate.netacs.org By varying the metal center (e.g., Palladium, Copper, Rhodium, Cobalt), it would be possible to create a range of catalysts from this compound, each potentially tuned for a specific chemical transformation. The synthesis of such complexes would provide a pathway to new, efficient catalysts for organic synthesis.

Future Horizons: Emerging Research and Development for this compound

The indole nucleus is a cornerstone in medicinal and materials chemistry, forming the structural basis for a vast number of natural products and synthetic compounds. researchgate.netmdpi.com this compound, a polysubstituted indole, represents a versatile molecular scaffold poised for significant future development. Its unique arrangement of an amino group, an ethyl ester, and the indole's inherent reactivity offers multiple avenues for chemical modification and application. This article explores the forward-looking research directions for this compound, focusing on the integration of cutting-edge technologies and advanced chemical principles to unlock its full potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 6-amino-1H-indole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving indole precursors. A common approach is refluxing a mixture of sodium acetate and acetic acid with substituted indole derivatives (e.g., 3-formyl-1H-indole-2-carboxylate analogs) to form Schiff base intermediates, followed by reduction to introduce the amino group . Reaction optimization should focus on temperature control (typically 80–110°C), stoichiometric ratios (1:1.1 molar ratio of starting materials to reagents), and purification via recrystallization from DMF/acetic acid mixtures to improve yield and purity .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) to assess purity. Retention time and peak symmetry should match reference standards.
  • Spectroscopy :
  • NMR : Compare 1^1H and 13^13C NMR spectra to published data for indole carboxylates. Key signals include the ethyl ester protons (δ 1.3–1.5 ppm for CH3_3, δ 4.2–4.4 ppm for CH2_2) and aromatic indole protons (δ 6.8–8.1 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 219.1) using high-resolution MS .

Q. What are the critical safety considerations when handling this compound in the laboratory?

  • Methodological Answer :

  • Hazard Mitigation : Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Use fume hoods to avoid inhalation of fine particles .
  • Storage : Store at –20°C in airtight containers under inert gas (N2_2 or Ar) to prevent degradation. Avoid exposure to moisture or light .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?

  • Methodological Answer : Utilize single-crystal X-ray diffraction (SXRD) with SHELX software for structure refinement . Graph set analysis (as per Etter’s rules) can classify hydrogen bonds (e.g., N–H···O interactions between the amino and ester groups) into motifs like R22(8)R_2^2(8) rings. These patterns guide the design of co-crystals or coordination polymers by predicting intermolecular interactions . For example, the amino group may act as a donor to carbonyl acceptors in adjacent molecules, stabilizing layered structures .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices (f+f^+ and ff^-) to identify electrophilic/nucleophilic sites. The ester carbonyl and amino groups are likely reactive centers.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways. Free energy profiles can predict activation barriers for substitutions at the indole C4 position .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for derivatives of this compound?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Perform experiments to distinguish dynamic effects (e.g., rotational barriers) from static structural anomalies. For example, broadening of NH2_2 signals at low temperatures may indicate hindered rotation.
  • 2D NMR Techniques : Use HSQC and HMBC to assign coupling interactions and verify connectivity. Cross-peaks between the ester CH2_2 and indole C4 can confirm regiochemistry .

Q. What experimental and theoretical approaches validate the tautomeric stability of this compound in solution?

  • Methodological Answer :

  • pH-Dependent UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 250–300 nm) to detect tautomeric equilibria between amino and imino forms.
  • pKa Determination : Use potentiometric titration to measure acidity constants. The amino group’s pKa (~8–10) influences tautomer prevalence in aqueous buffers.
  • Computational pKa Prediction : Tools like MarvinSketch or ACD/Labs can estimate tautomer stability based on solvation models .

Data Analysis and Reporting Guidelines

Q. How should researchers present crystallographic data for this compound in publications?

  • Methodological Answer :

  • CIF Files : Deposit refined CIF files in the Cambridge Structural Database (CSD). Report R-factors (<5%), unit cell parameters, and hydrogen-bonding metrics (distance/angle).
  • Figures : Include ORTEP diagrams (50% probability ellipsoids) and packing diagrams generated with Mercury or VESTA .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit IC50_{50}/EC50_{50} curves using four-parameter logistic models (e.g., GraphPad Prism). Report Hill slopes to assess cooperativity.
  • Error Propagation : Use Monte Carlo simulations to quantify uncertainties in derived parameters (e.g., confidence intervals for IC50_{50}) .

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Ethyl 6-amino-1H-indole-4-carboxylate
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Ethyl 6-amino-1H-indole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.